molecular formula C18H18N6O2S B6529017 3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 946213-59-8

3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529017
CAS No.: 946213-59-8
M. Wt: 382.4 g/mol
InChI Key: KXHJVQDUSKROPW-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-6-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound featuring a pyridazine core with substituents including pyridine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of pyridazine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine rings can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfides.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Sulfides.

  • Substitution: Substituted piperazines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction with various biomolecules.

  • Industry: It can be used in the manufacture of advanced materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)benzoic acid

  • 4-(3-Carboxyphenyl)pyridine

  • 3-(4-Pyridinyl)benzoic acid

Uniqueness: 3-(Pyridin-4-yl)-6-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]pyridazine stands out due to its unique combination of pyridazine and piperazine rings, which can offer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

3-pyridin-4-yl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-27(26,16-2-1-7-20-14-16)24-12-10-23(11-13-24)18-4-3-17(21-22-18)15-5-8-19-9-6-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJVQDUSKROPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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